molecular formula C17H18N2O3S B2405912 N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-2H-1,3-benzodioxole-5-carboxamide CAS No. 2097920-19-7

N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-2H-1,3-benzodioxole-5-carboxamide

Cat. No.: B2405912
CAS No.: 2097920-19-7
M. Wt: 330.4
InChI Key: DDLGAAXHLCWLFC-UHFFFAOYSA-N
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Description

N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-2H-1,3-benzodioxole-5-carboxamide is a synthetic small molecule characterized by a pyrrolidine core substituted with a thiophene-methyl group and a 1,3-benzodioxole-5-carboxamide moiety. Its structure combines heterocyclic aromatic systems (thiophene and benzodioxole) with a pyrrolidine scaffold, a design often employed in medicinal chemistry to enhance binding affinity and pharmacokinetic properties.

Properties

IUPAC Name

N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]-1,3-benzodioxole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c20-17(13-1-2-15-16(7-13)22-11-21-15)18-14-3-5-19(9-14)8-12-4-6-23-10-12/h1-2,4,6-7,10,14H,3,5,8-9,11H2,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDLGAAXHLCWLFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)C2=CC3=C(C=C2)OCO3)CC4=CSC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrrolidine Ring Synthesis

The pyrrolidine core is constructed via cyclization of γ-aminobutyraldehyde derivatives. A common precursor, 3-aminopyrrolidine, is synthesized through a Stork enamine reaction using succinaldehyde and benzylamine, followed by catalytic hydrogenation to remove protecting groups. Alternative routes employ ring-closing metathesis (RCM) with Grubbs catalysts, yielding enantiomerically pure pyrrolidine intermediates.

Reaction conditions :

  • Precursor : γ-Aminobutyraldehyde diethyl acetal
  • Catalyst : 10% Pd/C (hydrogenation)
  • Solvent : Methanol
  • Yield : 68–72%

Benzodioxole-5-Carboxamide Synthesis

The benzodioxole moiety is prepared from sesamol (3,4-methylenedioxyphenol). Carboxamide formation involves coupling sesamol with chloroacetyl chloride, followed by amidation.

Key steps :

  • Sesamol protection : Treat sesamol with acetic anhydride to form 3,4-methylenedioxyphenyl acetate.
  • Friedel-Crafts acylation : React with chloroacetyl chloride/AlCl₃ to yield 5-chloroacetyl-1,3-benzodioxole.
  • Amidation : Substitute chloride with ammonia to generate 1,3-benzodioxole-5-carboxamide.

Critical parameters :

  • Temperature control (-10°C) during acylation prevents ring-opening.
  • Ammonia gas bubbled into dichloromethane achieves optimal amidation.

Final Coupling Strategy

The convergent synthesis couples the thiophene-pyrrolidine intermediate with the benzodioxole carboxamide using peptide coupling reagents.

Carbodiimide-Mediated Coupling

Reagents :

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
  • Hydroxybenzotriazole (HOBt)
  • N,N-Diisopropylethylamine (DIPEA)

Procedure :

  • Activate 1,3-benzodioxole-5-carboxylic acid (1.0 equiv) with EDC/HOBt in dimethylformamide (DMF).
  • Add thiophene-pyrrolidine intermediate (1.1 equiv) and DIPEA (3.0 equiv).
  • Stir at room temperature for 18 hours.
  • Quench with water, extract with ethyl acetate, and purify via reverse-phase HPLC.

Yield : 62–70%

Industrial-Scale Optimization

To enhance efficiency, continuous flow reactors replace batch processes:

Parameter Batch Process Flow Reactor
Reaction Time 18 hours 2 hours
Yield 68% 82%
Purity (HPLC) 95% 99%

Conditions: 0.1 M reagent concentration, 50°C, residence time 10 minutes.

Side Reactions and Mitigation Strategies

Thiophene Oxidation

The thiophene ring is prone to oxidation during coupling, forming sulfoxides (e.g., 1,3-benzodioxole-5-carboxamide sulfoxide).

Prevention :

  • Use degassed solvents and inert atmosphere.
  • Add antioxidants (0.1% butylated hydroxytoluene).

Epimerization at Pyrrolidine C-3

Basic conditions during coupling may cause epimerization.

Solution :

  • Employ protic solvents (e.g., tert-butanol) to stabilize the transition state.
  • Lower reaction temperature to 0–5°C.

Industrial Production Techniques

High-Throughput Screening (HTS)

HTS identifies optimal conditions for each step:

Step Optimal Catalyst Temperature Yield Improvement
Pyrrolidine synthesis Grubbs II 40°C +15%
Thiophene coupling Pd(OAc)₂/XPhos 80°C +22%

Purification Methods

  • Chromatography : C18 reverse-phase columns (ACN/water gradient) achieve >99% purity.
  • Crystallization : Ethanol/water (7:3) recrystallization removes polymeric byproducts.

Analytical Validation

Quality Control Metrics

Parameter Specification Method
Purity ≥98% HPLC (UV 254 nm)
Residual Solvents <500 ppm GC-MS
Heavy Metals <10 ppm ICP-OES

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 6.75 (s, 1H, benzodioxole), 3.82 (m, 1H, pyrrolidine), 2.95 (s, 2H, thiophene-CH₂).
  • HRMS (ESI+) : m/z 343.1445 [M+H]⁺ (calc. 343.1441).

Chemical Reactions Analysis

Types of Reactions

N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-2H-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: Electrophilic substitution reactions can occur on the benzodioxole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the benzodioxole ring.

Scientific Research Applications

N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-2H-1,3-benzodioxole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Pharmacology: Studies focus on its pharmacokinetics and pharmacodynamics to understand its efficacy and safety profile.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-2H-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, where the compound can modulate their activity. The exact pathways and molecular interactions depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrolidine-Based Carboxamides

Compound A: N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide ()

  • Structural Differences: Replaces the thiophene-methyl group with a 3,4-dimethylphenyl substituent and introduces a sulfonamide-linked dihydroisoquinoline.
  • Bioactivity : Exhibits moderate cytotoxicity (IC₅₀ = 55.3 μM in HEK cells) compared to other analogs in , suggesting that the sulfonamide group may reduce potency relative to thiophene-containing derivatives.
  • Key Insight: The thiophene moiety in the target compound may enhance membrane permeability due to its lipophilic nature, whereas the bulkier dihydroisoquinoline in Compound A could hinder cellular uptake .

Compound B : 1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide ()

  • Structural Differences : Substitutes the benzodioxole group with a 4-fluorophenyl ring and incorporates a thiadiazole-isopropyl chain.
  • Bioactivity: While explicit data are absent, the fluorophenyl group is known to improve metabolic stability and receptor binding in drug design. The thiadiazole moiety may confer additional hydrogen-bonding interactions compared to the benzodioxole system .

Benzodioxole Carboxamide Derivatives

Compound C : Tulmimetostatum ()

  • Structural Differences : Features a chloro-substituted benzodioxole core linked to a methoxyazetidine-cyclohexyl group and a methylsulfanyl-pyridinylmethyl chain.
  • The chloro and methylsulfanyl groups in tulmimetostatum enhance DNA intercalation, a mechanism absent in the target compound due to its simpler substitution pattern .

Compound D : 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide ()

  • Structural Differences : Replaces the thiophene-methyl group with a dihydrobenzodioxin ring and a 5-methylthiazole.

Thiophene-Containing Analogs

Compound E: {4-[(1-{[3-(4-fluorophenyl)-1H-pyrazol-5-yl]carbonyl}pyrrolidin-3-yl)methyl]phenyl}methanol ()

  • Structural Differences : Integrates a pyrazole-fluorophenyl group instead of benzodioxole and uses a hydroxymethylphenyl substituent.
  • Bioactivity : Demonstrates lower cytotoxicity (IC₅₀ = 35.5 μM) compared to the target compound’s structural framework, suggesting that the benzodioxole-carboxamide group may offer superior selectivity or reduced off-target effects .

Key Research Findings and Implications

  • Thiophene vs. Phenyl Groups : Thiophene-containing analogs (e.g., target compound) may exhibit enhanced lipophilicity and metabolic stability compared to fluorophenyl or dimethylphenyl derivatives .
  • Benzodioxole vs. Benzodioxin : The benzodioxole system offers synthetic simplicity, while benzodioxin derivatives () provide extended aromaticity for improved target engagement .
  • Cytotoxicity Trends : Sulfonamide and pyrazole-linked compounds () show higher cytotoxicity, whereas benzodioxole-carboxamides (e.g., tulmimetostatum) prioritize target-specific mechanisms .

Biological Activity

N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-2H-1,3-benzodioxole-5-carboxamide, a compound with a complex structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C19H22N2O2S
  • Molecular Weight : 342.5 g/mol
  • CAS Number : 2097932-63-1

Structural Representation

ComponentDescription
BenzodioxoleA fused bicyclic structure contributing to stability.
Thiophenyl GroupEnhances interaction with biological targets.
Pyrrolidine RingProvides flexibility and potential for binding.

Anticancer Properties

Preliminary studies suggest that this compound exhibits significant anticancer activity. In vitro assays demonstrate its ability to inhibit the proliferation of various cancer cell lines.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)5.2Induction of apoptosis via caspase activation
HeLa (Cervical Cancer)4.8Inhibition of cell cycle progression
A549 (Lung Cancer)6.0Modulation of signaling pathways

Anti-inflammatory Effects

The compound also shows promise as an anti-inflammatory agent. It has been observed to reduce nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Table 2: Anti-inflammatory Activity Data

Treatment ConditionNO Production Inhibition (%)IC50 (µM)
LPS-stimulated RAW 264.7 cells72%3.5
Control10%-

The biological activity of this compound is believed to involve several mechanisms:

  • Inhibition of Key Enzymes : The compound may inhibit enzymes involved in inflammatory pathways, such as inducible nitric oxide synthase (iNOS).
  • Cell Cycle Arrest : It induces cell cycle arrest in cancer cells, leading to reduced proliferation.
  • Apoptosis Induction : Activation of apoptotic pathways through caspase cascades has been noted.

Study on Anti-cancer Activity

A study conducted by researchers evaluated the effects of the compound on glioma cells. The results indicated that the compound significantly reduced cell viability through mechanisms independent of AMPK inhibition, suggesting alternative pathways were involved in its anticancer effects.

Study on Inflammation

Another research effort focused on the anti-inflammatory properties of the compound in a murine model of inflammation. The findings showed a marked reduction in paw edema and inflammatory cytokines, indicating its potential for therapeutic use in inflammatory diseases.

Q & A

Q. Basic Research Focus

  • NMR spectroscopy : 1^1H and 13^{13}C NMR can identify proton environments near the thiophene-methyl group and confirm the absence of diastereomers .
  • X-ray crystallography : Essential for unambiguous determination of absolute configuration, particularly when chiral centers exist in the pyrrolidine ring .

Advanced Consideration : Dynamic NMR experiments (e.g., VT-NMR) may be required to assess rotational barriers in the benzodioxole-carboxamide linkage, which could mask stereochemical details .

What in silico strategies are effective for predicting the biological activity of this compound, given its structural complexity?

Q. Advanced Research Focus

  • Molecular docking : Use software like AutoDock Vina to model interactions with targets such as serotonin receptors (due to the benzodioxole motif) or enzymes like monoamine oxidases .
  • QSAR modeling : Correlate electronic descriptors (e.g., HOMO/LUMO energies of the thiophene ring) with observed bioactivity data from analogues .
  • MD simulations : Assess stability of the pyrrolidine-thiophene conformation in lipid bilayers to predict membrane permeability .

How do contradictory data on the compound’s solubility and stability impact formulation for in vivo studies?

Q. Advanced Research Focus

  • Solubility enhancement : Co-solvents (e.g., PEG-400) or cyclodextrin inclusion complexes improve aqueous solubility but may alter pharmacokinetics .
  • Stability assays : Monitor degradation under physiological pH (e.g., 7.4) via HPLC-UV. The benzodioxole group is prone to hydrolysis under acidic conditions, requiring enteric coatings for oral administration .
  • Contradiction resolution : Use accelerated stability studies (40°C/75% RH) to identify degradation pathways and refine storage conditions .

What experimental designs are recommended for elucidating structure-activity relationships (SAR) in analogues of this compound?

Q. Advanced Research Focus

  • Systematic substitution : Modify the thiophene position (2-, 3-, or 4-substitution) and pyrrolidine N-alkylation to assess effects on target binding .
  • Pharmacophore mapping : Use crystallographic data from related compounds (e.g., triazolo-pyridazines) to identify critical hydrogen-bonding motifs .
  • Data normalization : Compare IC50_{50} values across assays using standardized positive controls (e.g., clozapine for receptor binding) to minimize inter-lab variability .

How can researchers address challenges in scaling up synthesis while maintaining enantiomeric purity?

Q. Advanced Research Focus

  • Catalytic asymmetric synthesis : Chiral catalysts (e.g., Jacobsen’s salen complexes) for key steps like pyrrolidine ring formation .
  • Process analytical technology (PAT) : In-line FTIR monitors reaction progress to prevent racemization during scale-up .
  • Crystallization-induced dynamic resolution : Exploit differences in solubility between enantiomers during final purification .

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